molecular formula C14H6F6 B14506896 2,3,4,5,6,7-Hexafluoro-1-phenylcycloocta-1,3,5,7-tetraene CAS No. 63241-02-1

2,3,4,5,6,7-Hexafluoro-1-phenylcycloocta-1,3,5,7-tetraene

Cat. No.: B14506896
CAS No.: 63241-02-1
M. Wt: 288.19 g/mol
InChI Key: NDMZMYCHKBLEKD-UHFFFAOYSA-N
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Description

2,3,4,5,6,7-Hexafluoro-1-phenylcycloocta-1,3,5,7-tetraene is a fluorinated cyclic hydrocarbon. This compound is characterized by the presence of six fluorine atoms and a phenyl group attached to a cyclooctatetraene ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5,6,7-Hexafluoro-1-phenylcycloocta-1,3,5,7-tetraene typically involves the fluorination of cyclooctatetraene derivatives. One common method is the direct fluorination of 1-phenylcyclooctatetraene using elemental fluorine or other fluorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent decomposition.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as electrochemical fluorination or the use of specialized fluorinating reagents. These methods are designed to ensure high yield and purity of the final product while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5,6,7-Hexafluoro-1-phenylcycloocta-1,3,5,7-tetraene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2,3,4,5,6,7-Hexafluoro-1-phenylcycloocta-1,3,5,7-tetraene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty materials and as a precursor for the synthesis of fluorinated polymers.

Mechanism of Action

The mechanism of action of 2,3,4,5,6,7-Hexafluoro-1-phenylcycloocta-1,3,5,7-tetraene involves its interaction with various molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the phenyl group can participate in π-π interactions with aromatic residues in proteins, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4,5,6-Hexafluorocyclohexane: A similar fluorinated cyclic hydrocarbon with six fluorine atoms.

    1-Phenylcyclooctatetraene: The non-fluorinated analog of 2,3,4,5,6,7-Hexafluoro-1-phenylcycloocta-1,3,5,7-tetraene.

Uniqueness

This compound is unique due to the presence of both fluorine atoms and a phenyl group, which impart distinct chemical and physical properties. The fluorine atoms enhance the compound’s stability and reactivity, while the phenyl group provides additional sites for interaction with other molecules.

Properties

CAS No.

63241-02-1

Molecular Formula

C14H6F6

Molecular Weight

288.19 g/mol

IUPAC Name

2,3,4,5,6,7-hexafluoro-1-phenylcycloocta-1,3,5,7-tetraene

InChI

InChI=1S/C14H6F6/c15-9-6-8(7-4-2-1-3-5-7)10(16)12(18)14(20)13(19)11(9)17/h1-6H

InChI Key

NDMZMYCHKBLEKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=C(C(=C(C(=C2)F)F)F)F)F)F

Origin of Product

United States

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